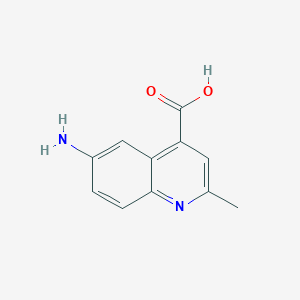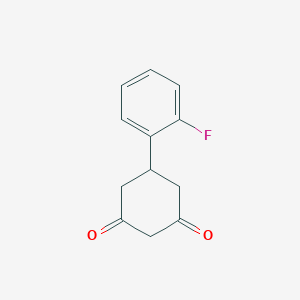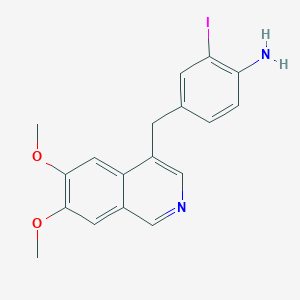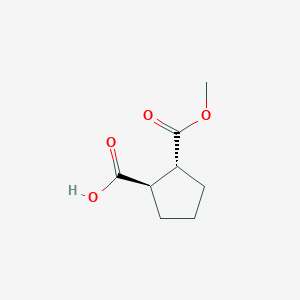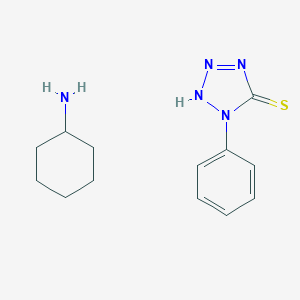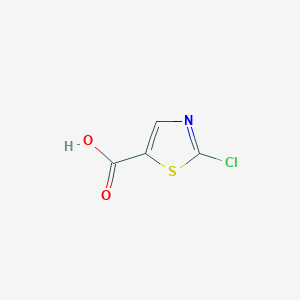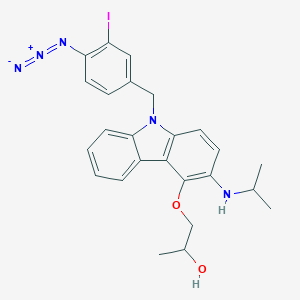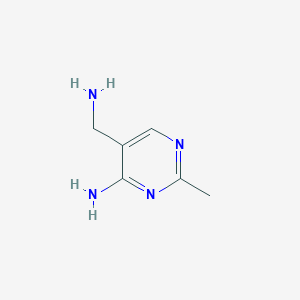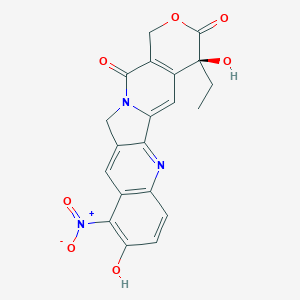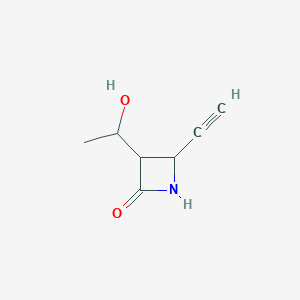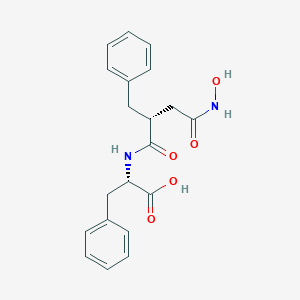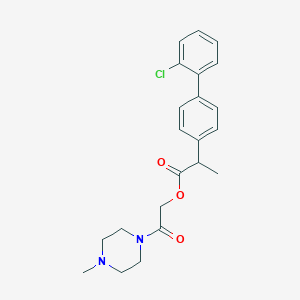
Bifeprofen
描述
Bifeprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used to reduce pain, fever, and inflammation. It is chemically related to other NSAIDs such as ibuprofen and naproxen. This compound works by inhibiting the synthesis of prostaglandins, which are chemicals in the body that cause inflammation, pain, and fever.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bifeprofen typically involves several steps starting from isobutylbenzene. One common method includes the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride to form 4-isobutylacetophenone. This intermediate is then subjected to a Darzens reaction with ethyl chloroacetate to form an epoxide, which is subsequently hydrolyzed to yield 2-(4-isobutylphenyl)propionic acid, the active ingredient in this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the formation of by-products. The key steps involve the same reactions as in laboratory synthesis but are optimized for large-scale production .
化学反应分析
Types of Reactions
Bifeprofen undergoes several types of chemical reactions, including:
Esterification: The carboxylic acid group of this compound can react with alcohols in the presence of an acid catalyst to form esters.
Salt Formation: this compound can form salts with bases, which can improve its solubility and absorption.
Halogenation: The aromatic ring of this compound can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Salt Formation: Involves bases like sodium hydroxide or potassium hydroxide.
Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Esterification: Forms esters of this compound.
Salt Formation: Forms sodium or potassium salts of this compound.
Halogenation: Forms halogenated derivatives of this compound.
科学研究应用
Bifeprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactions of NSAIDs.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Studied for its efficacy in treating various inflammatory conditions and pain management.
Industry: Used in the formulation of pharmaceutical products for pain relief and anti-inflammatory purposes.
作用机制
Bifeprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever. The inhibition of COX-2 is primarily responsible for its anti-inflammatory effects, while inhibition of COX-1 can lead to gastrointestinal side effects .
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID that is often used for its longer duration of action compared to ibuprofen.
Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness of Bifeprofen
This compound is unique in its specific chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its synthesis and reactions also provide unique opportunities for chemical modifications and the development of new derivatives .
属性
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-2-oxoethyl] 2-[4-(2-chlorophenyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-16(22(27)28-15-21(26)25-13-11-24(2)12-14-25)17-7-9-18(10-8-17)19-5-3-4-6-20(19)23/h3-10,16H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBNNXAIXQVUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)OCC(=O)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869481 | |
| Record name | Bifeprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108210-73-7 | |
| Record name | Bifeprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108210737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bifeprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFEPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9973I7EX5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B11940.png)
